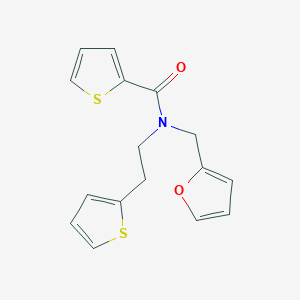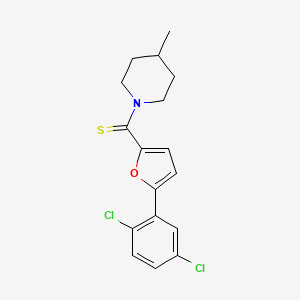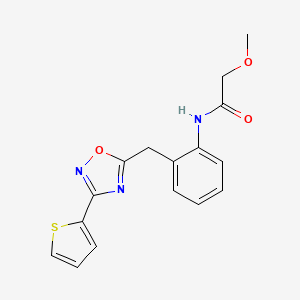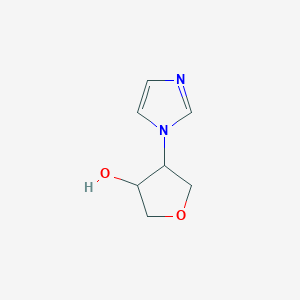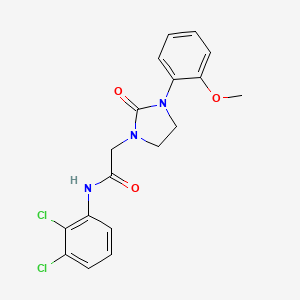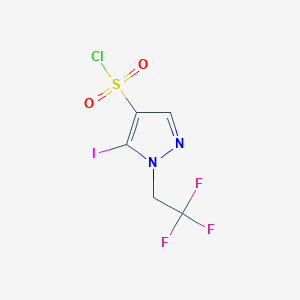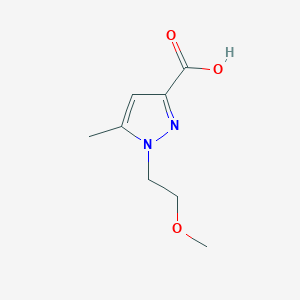
1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid, also known as MPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPA is a pyrazole derivative that has been found to have potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Scientific Research Applications
Application in Synthetic Hydrogels
Specific Scientific Field
Material Science and Engineering
Summary of the Application
Synthetic hydrogels are polymers that can retain a large amount of water due to their three-dimensional network structure. They have gained significant attention in both scientific and industrial fields .
Methods of Application or Experimental Procedures
The wide variety of preparation techniques and starting materials that are readily available for the synthesis of hydrogels enable the use of these polymers in a wide range of applications .
Results or Outcomes
Hydrogels are used in various applications including tissue engineering, biomedical, and sensing applications. They are excellent biomaterials as they can mimic the biphasic (water and polymer) natural environment in biological systems .
Application in Denture Base Resin
Specific Scientific Field
Dentistry and Material Science
Summary of the Application
Poly (methyl methacrylate) (PMMA)-based denture base resins easily develop oral bacterial and fungal biofilms, which may constitute a significant health risk. Poly (2-methoxyethyl acrylate) (PMEA) has anti-fouling properties .
Methods of Application or Experimental Procedures
Acrylic resins containing a series of PMEA polymers with various molecular weights (MWs) at different concentrations were prepared, and the mechanical properties, surface gloss, direct transmittance, and cytotoxicity were evaluated .
Results or Outcomes
Resins with low-MW PMEA (2000 g mol −1) (PMEA-1) at low concentrations satisfied the clinical requirements for denture resins, and the PMEA was homogeneously distributed. The PMEA-1 resin most effectively inhibited biofilm formation .
Application in Bioinspired Adhesive Structures
Specific Scientific Field
Material Science and Biotechnology
Summary of the Application
Bioinspired adhesive structures have been studied for their potential in creating reversible dry and wet adhesion. These structures are inspired by natural examples such as gecko’s toes, beetle’s pads, and octopus suction cups .
Methods of Application or Experimental Procedures
The research involves studying the adhesive structures in nature and trying to replicate them synthetically. This includes understanding the physical and chemical properties that contribute to the adhesive capabilities of these structures .
Results or Outcomes
The study of bioinspired adhesive structures can lead to the development of new materials with unique adhesive properties. These materials can be used in various applications, including medical devices, robotics, and industrial adhesives .
Application in Drug Delivery Systems
Specific Scientific Field
Pharmaceutical Sciences and Biomedical Engineering
Summary of the Application
Stimuli-responsive hydrogels are widely used in drug delivery systems. They can respond to external stimuli such as pH, temperature, molecules, solvents, mechanical force, and light .
Methods of Application or Experimental Procedures
The drug is incorporated into the hydrogel matrix. When the hydrogel is exposed to a specific stimulus, it undergoes a physical or chemical change that results in the release of the drug .
Results or Outcomes
The use of stimuli-responsive hydrogels for drug delivery systems has shown promising results in controlled and targeted drug delivery. They can also be used for other applications such as sensors for the detection of biomolecules and solvent molecules .
properties
IUPAC Name |
1-(2-methoxyethyl)-5-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-6-5-7(8(11)12)9-10(6)3-4-13-2/h5H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDBTNUMIXFTFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCOC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2785094.png)
![ethyl [4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2785096.png)
![N-(2,6-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2785097.png)
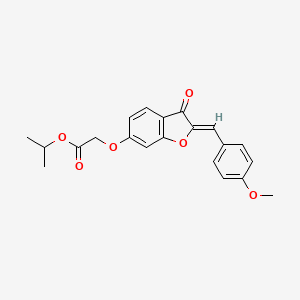
![N-(3,4-dimethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2785102.png)
![5-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2785103.png)
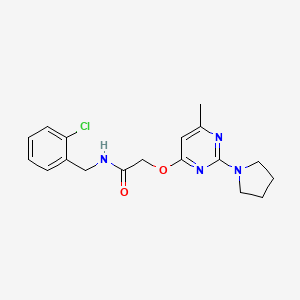
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(trifluoromethyl)-1,3-thiazole-5-carboxamide;hydrochloride](/img/structure/B2785105.png)
